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molecular formula C11H19NO4 B8563572 3-(1-(Ethoxycarbonyl)piperidin-4-yl)propanoic acid

3-(1-(Ethoxycarbonyl)piperidin-4-yl)propanoic acid

Cat. No. B8563572
M. Wt: 229.27 g/mol
InChI Key: LCQFZVFKKNBPCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05231184

Procedure details

To a stirred solution of 152 parts of sodium hydroxide in 1000 parts of water was added a solution of 249.5 parts of 4-piperidinepropanoic acid acetate (1:1) in 900 parts of water. 270 Parts of tetrahydrofuran were added. After cooling in a 2-propanone/CO2 -bath, a solution of 119.4 parts of ethyl carbonochloridate in 270 parts of tetrahydrofuran was added dropwise. Upon completion, stirring was continued for 3 hours at a temperature between 0°-5° C. The whole was washed twice with 420 parts of 1,1-oxybisethane. The aqueous phase was acidified with concentrate hydrochloric acid. The product was extracted three times with 520 parts of dichloromethane. The whole was evaporated. The oily residue was suspended five times in 210 parts of petroleumether and the latter was decanted each time. The residue was evaporated to dry, yielding 200 parts (93%) of 1-(ethoxycarbonyl)-4-piperidinepropanoic acid as an oily residue (int. 44).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
152
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
249.5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
4-piperidinepropanoic acid acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
2-propanone CO2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
119.4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH-].[Na+].C(O)(=O)C.[NH:7]1[CH2:12][CH2:11][CH:10]([CH2:13][CH2:14][C:15]([OH:17])=[O:16])[CH2:9][CH2:8]1.CC(=O)C.C(=O)=O.[C:25](Cl)(=[O:29])[O:26][CH2:27][CH3:28]>O1CCCC1.O>[CH2:27]([O:26][C:25]([N:7]1[CH2:12][CH2:11][CH:10]([CH2:13][CH2:14][C:15]([OH:17])=[O:16])[CH2:9][CH2:8]1)=[O:29])[CH3:28] |f:0.1,2.3,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
152
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
249.5
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
4-piperidinepropanoic acid acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O.N1CCC(CC1)CCC(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
2-propanone CO2
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)=O.C(=O)=O
Step Four
Name
119.4
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(OCC)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
Upon completion, stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The whole was washed twice with 420 parts of 1,1-oxybisethane
EXTRACTION
Type
EXTRACTION
Details
The product was extracted three times with 520 parts of dichloromethane
CUSTOM
Type
CUSTOM
Details
The whole was evaporated
CUSTOM
Type
CUSTOM
Details
the latter was decanted each time
CUSTOM
Type
CUSTOM
Details
The residue was evaporated
CUSTOM
Type
CUSTOM
Details
to dry

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C)OC(=O)N1CCC(CC1)CCC(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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